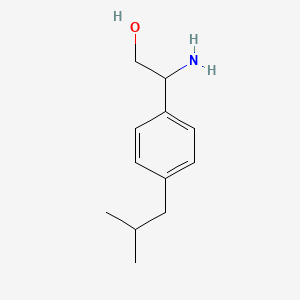![molecular formula C9H15I B13518279 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features an iodine atom and a butan-2-yl group attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction conditions and improved safety when handling reactive intermediates. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals with improved solubility and metabolic stability.
Industry: Utilized in the production of advanced materials, such as molecular rods and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and butan-2-yl groups. These functional groups can engage in various chemical interactions, such as hydrogen bonding or van der Waals forces, influencing the compound’s reactivity and binding affinity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance the compound’s stability and specificity in binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound, lacking the iodine and butan-2-yl groups.
1-Iodobicyclo[1.1.1]pentane: Similar structure but without the butan-2-yl group.
1-(Butan-2-yl)bicyclo[1.1.1]pentane: Lacks the iodine atom.
Uniqueness: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane stands out due to the presence of both the iodine and butan-2-yl groups, which confer unique reactivity and potential applications. The combination of these functional groups with the bicyclo[1.1.1]pentane core enhances its versatility in chemical synthesis and its potential as a bioisostere in drug design.
Eigenschaften
Molekularformel |
C9H15I |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
1-butan-2-yl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H15I/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
IAWHOVSUHIUMIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C12CC(C1)(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


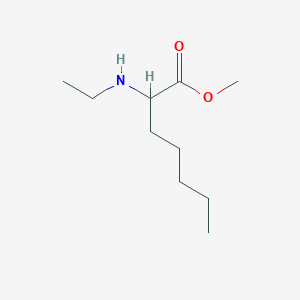
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
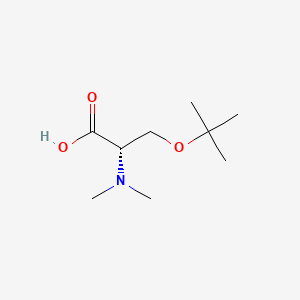

![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
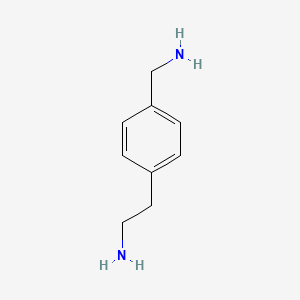

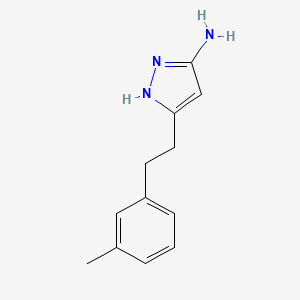
aminehydrochloride](/img/structure/B13518243.png)
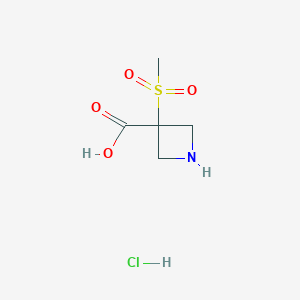
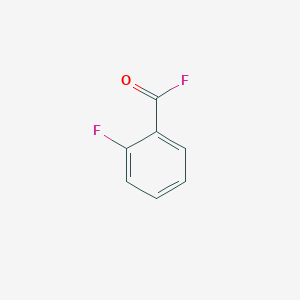
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
